3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
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Overview
Description
3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
The synthesis of 3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate.
Substitution reactions: The core structure is then modified by introducing the 4-chlorophenylamino group and the 1-methyl group through nucleophilic substitution reactions.
Attachment of the propanol group: The final step involves the attachment of the propanol group to the pyrazolo[3,4-d]pyrimidine core through a condensation reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown significant activity in inhibiting specific enzymes, making it a potential candidate for studying enzyme kinetics and mechanisms.
Medicine: Due to its ability to inhibit cyclin-dependent kinases (CDKs), it is being investigated as a potential anticancer agent.
Mechanism of Action
The primary mechanism of action of 3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of cell cycle progression, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins . This disruption of the cell cycle machinery ultimately results in the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 4-amino-1-methyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
- 1-methyl-3-(4-chlorophenyl)-4-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidine
- 3-(4-chlorophenyl)-1-methyl-4-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C15H17ClN6O |
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Molecular Weight |
332.79 g/mol |
IUPAC Name |
3-[[4-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C15H17ClN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-2-8-23/h3-6,9,23H,2,7-8H2,1H3,(H2,17,19,20,21) |
InChI Key |
GLSVKHBALGTQKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCCO |
Origin of Product |
United States |
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